molecular formula C10H11BrN2O B6632243 5-Bromo-2-(1-hydroxypropan-2-ylamino)benzonitrile

5-Bromo-2-(1-hydroxypropan-2-ylamino)benzonitrile

Cat. No.: B6632243
M. Wt: 255.11 g/mol
InChI Key: DLJKDKRGCCDBPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-(1-hydroxypropan-2-ylamino)benzonitrile is an organic compound that features a bromine atom, a hydroxypropan-2-ylamino group, and a benzonitrile moiety

Properties

IUPAC Name

5-bromo-2-(1-hydroxypropan-2-ylamino)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-7(6-14)13-10-3-2-9(11)4-8(10)5-12/h2-4,7,13-14H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJKDKRGCCDBPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1=C(C=C(C=C1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of dibrominated amino silica gel as a brominating reagent and iron trifluoromethanesulfonate as a catalyst . The reaction conditions are optimized to achieve high selectivity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes and the use of green chemistry principles to minimize waste and improve efficiency. The use of ionic liquids as solvents and catalysts can also be explored to enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-hydroxypropan-2-ylamino)benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted benzonitrile derivatives.

Scientific Research Applications

5-Bromo-2-(1-hydroxypropan-2-ylamino)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-hydroxypropan-2-ylamino)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropan-2-ylamino group can form hydrogen bonds with target proteins, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(1-hydroxypropan-2-ylamino)benzonitrile is unique due to the presence of both a hydroxypropan-2-ylamino group and a benzonitrile moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields of research and industry.

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